molecular formula C7H7BrClNO B13135893 3-(Bromomethyl)-2-chloro-4-methoxypyridine

3-(Bromomethyl)-2-chloro-4-methoxypyridine

Cat. No.: B13135893
M. Wt: 236.49 g/mol
InChI Key: LJVBSFOMFYEJHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Bromomethyl)-2-chloro-4-methoxypyridine is a heterocyclic organic compound that features a pyridine ring substituted with bromomethyl, chloro, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-2-chloro-4-methoxypyridine typically involves the bromination of 2-chloro-4-methoxypyridine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride or acetonitrile. The reaction conditions often require controlled temperatures to ensure selective bromination at the methyl position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions: 3-(Bromomethyl)-2-chloro-4-methoxypyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products:

    Nucleophilic Substitution: Products include substituted pyridines with various functional groups.

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: The major product is 2-chloro-4-methoxypyridine.

Scientific Research Applications

3-(Bromomethyl)-2-chloro-4-methoxypyridine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.

    Biology: The compound is used in the development of bioactive molecules and enzyme inhibitors.

    Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is utilized in the production of agrochemicals, dyes, and advanced materials.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-2-chloro-4-methoxypyridine involves its interaction with biological targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, leading to inhibition or modification of their activity. The chloro and methoxy groups contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

  • 3-(Bromomethyl)pyridine
  • 2-Chloro-4-methoxypyridine
  • 3-(Bromomethyl)-2-methylpyridine

Comparison: 3-(Bromomethyl)-2-chloro-4-methoxypyridine is unique due to the presence of both chloro and methoxy substituents on the pyridine ring, which enhances its reactivity and potential for diverse chemical transformations. Compared to 3-(Bromomethyl)pyridine, the additional substituents in this compound provide more sites for functionalization and increase its versatility in synthetic applications.

Properties

Molecular Formula

C7H7BrClNO

Molecular Weight

236.49 g/mol

IUPAC Name

3-(bromomethyl)-2-chloro-4-methoxypyridine

InChI

InChI=1S/C7H7BrClNO/c1-11-6-2-3-10-7(9)5(6)4-8/h2-3H,4H2,1H3

InChI Key

LJVBSFOMFYEJHJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=NC=C1)Cl)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.